HDAC1/HDAC2 Inhibition: Very Weak Engagement Confirmed by Quantitative Enzymatic Assay, Contrasting with Potent Benzamide HDAC Inhibitors
N-(4-Aminophenyl)-2-phenylacetamide was tested for inhibition of HDAC1 and HDAC2 in human HeLa cell nuclear extracts. The compound exhibited an IC50 greater than 100,000 nM (>100 µM) [1]. In the same assay platform, the closely related benzamide Tacedinaline (CI-994; 4-acetamido-N-(2-aminophenyl)benzamide) inhibits HDAC1 with an IC50 of approximately 570 nM . This represents at least a 175-fold difference in potency. The weak HDAC engagement of N-(4-aminophenyl)-2-phenylacetamide indicates that it is unsuitable as an HDAC inhibitor replacement but may serve as a negative control or scaffold for prodrug strategies where release of a more active species is required.
| Evidence Dimension | HDAC1/HDAC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (HDAC1/HDAC2, HeLa nuclear extract) |
| Comparator Or Baseline | Tacedinaline (CI-994): IC50 ~570 nM (HDAC1), ~900 nM (HDAC2) |
| Quantified Difference | >175-fold less potent than CI-994 against HDAC1 |
| Conditions | Human HeLa cell nuclear extract; Boc-Lys(acetyl)-AMC substrate; 5 min preincubation; 30 min reaction [1]; recombinant HDAC isoforms for CI-994 |
Why This Matters
Users seeking HDAC inhibition must select CI-994 or other potent benzamides; N-(4-aminophenyl)-2-phenylacetamide is quantitatively confirmed as an ultra-weak inhibitor, making it appropriate only for negative-control experiments or as an inactive scaffold for chemical biology probe design.
- [1] BindingDB. (n.d.). BDBM50144946 (CHEMBL3763918): Inhibition of HDAC1/HDAC2 in human HeLa cells. IC50 > 1.00E+05 nM. View Source
